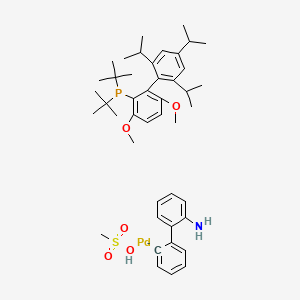

tBuBrettPhos Pd G3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLHIPFGYVFUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63NO5PPdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536473-72-9 | |

| Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)phosphine (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tBuBrettPhos Pd G3: A Comprehensive Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure and synthesis of tBuBrettPhos Pd G3, a third-generation Buchwald precatalyst. This versatile catalyst is widely employed in modern organic synthesis, particularly in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are crucial transformations in pharmaceutical and materials science research.

Core Concepts: Structure and Functionality

This compound, formally known as [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a highly efficient and air-stable precatalyst.[1] Its structure is meticulously designed for optimal performance in cross-coupling reactions.

At the heart of the complex lies a palladium(II) center.[1] This central atom is coordinated to the bulky and electron-rich tBuBrettPhos ligand, a 2-aminobiphenyl fragment, and a methanesulfonate anion. The tBuBrettPhos ligand, with its sterically demanding di-tert-butylphosphino and triisopropylbiphenyl moieties, plays a critical role in promoting challenging reductive elimination steps in the catalytic cycle. The 2-aminobiphenyl fragment facilitates the in situ generation of the active monoligated Pd(0) species under basic conditions. The methanesulfonate anion contributes to the precatalyst's high stability and solubility in a wide range of organic solvents.[2]

The palladium center typically adopts a distorted square planar geometry, a common configuration for d8 metal complexes.[1] This structural arrangement, combined with the electronic and steric properties of the ligands, allows for efficient catalytic activity at low catalyst loadings and with short reaction times.[1][3][4][5]

Physicochemical Properties

| Property | Value |

| CAS Number | 1536473-72-9[1][6] |

| Molecular Formula | C₄₄H₆₂NO₅PPdS[1] |

| Molecular Weight | 854.43 g/mol [1] |

| Appearance | Solid[3][5] |

| Melting Point | 119-131 °C[5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the tBuBrettPhos ligand followed by its complexation with a palladium precursor. The overall synthetic strategy for third-generation Buchwald precatalysts involves the reaction of a dimeric palladacycle with the corresponding biarylphosphine ligand.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of tBuBrettPhos Ligand

This improved and safer protocol utilizes a Grignard reagent, avoiding the use of hazardous pyrophoric reagents like tert-butyllithium.[7][8]

Materials:

-

2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl

-

Magnesium turnings

-

1,2-dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Di-tert-butylchlorophosphine (t-Bu₂PCl)

-

Copper(I) chloride (CuCl)

-

Argon atmosphere

Procedure:

-

Under an argon atmosphere, charge an oven-dried flask with magnesium turnings.

-

Add anhydrous THF and a small amount of 1,2-dibromoethane to initiate the Grignard reaction. Heat the mixture to 80°C for 30 minutes.

-

Cool the reaction to room temperature and add toluene followed by a solution of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl in toluene.

-

Heat the resulting mixture at 80°C for 3 hours to form the Grignard reagent.

-

In a separate flask under argon, add the prepared Grignard solution, followed by di-tert-butylchlorophosphine and a catalytic amount of copper(I) chloride.

-

Heat the reaction mixture at 140°C for 12 hours.

-

After cooling, the reaction is quenched, and the tBuBrettPhos ligand is isolated and purified, typically by column chromatography.

Part 2: Synthesis of this compound Precatalyst

This procedure involves the reaction of the tBuBrettPhos ligand with a pre-formed palladium methanesulfonate dimer.[3]

Materials:

-

tBuBrettPhos ligand

-

(2'-Amino-1,1'-biphenyl-2-yl)palladium(II) methanesulfonate dimer (F-OMs dimer)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Argon atmosphere

Procedure:

-

In a glovebox or under an argon atmosphere, dissolve the (2'-Amino-1,1'-biphenyl-2-yl)palladium(II) methanesulfonate dimer and the tBuBrettPhos ligand in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the crude material with diethyl ether to precipitate the product.

-

Collect the solid product by filtration and dry under vacuum to yield this compound. A reported yield for this type of reaction is approximately 90%.[3]

Quality Control Data

| Technique | Expected Results |

| ¹H NMR | Complex multiplet patterns in the aromatic and aliphatic regions corresponding to the protons of the tBuBrettPhos ligand, the 2-aminobiphenyl fragment, and the methanesulfonate group. |

| ³¹P NMR | A single resonance characteristic of the phosphorus atom in the coordinated tBuBrettPhos ligand. |

| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should match the experimental values for the molecular formula C₄₄H₆₂NO₅PPdS. |

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound.

References

- 1. Buy this compound | 1536473-72-9 [smolecule.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. This compound 96 1536473-72-9 [sigmaaldrich.com]

- 5. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 1536473-72-9: this compound | CymitQuimica [cymitquimica.com]

- 7. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Activation Mechanism of tBuBrettPhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

The tBuBrettPhos Pd G3 precatalyst is a third-generation Buchwald precatalyst renowned for its high stability, efficiency, and broad applicability in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] As a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, a thorough understanding of its activation mechanism is critical for optimizing reaction conditions and achieving desired outcomes. This guide provides a detailed examination of the core activation pathway, experimental considerations, and the factors that govern the generation of the catalytically active species.

The Core Activation Mechanism: From Stable Precatalyst to Active Pd(0)

This compound is a stable Palladium(II) complex. Its structure features the bulky, electron-rich tBuBrettPhos ligand, a 2-aminobiphenyl scaffold, and a non-coordinating methanesulfonate (OMs) anion.[2][3] The key to its function lies in the efficient, base-induced generation of the active, monoligated L-Pd(0) species (where L = tBuBrettPhos).[1]

The activation proceeds via a well-defined, two-step sequence:

-

Deprotonation: A base, typically an alkoxide (e.g., sodium tert-butoxide) or a carbonate, deprotonates the amine on the 2-aminobiphenyl scaffold of the Pd(II) precatalyst. This forms a palladium-amido intermediate.[4]

-

Reductive Elimination: This intermediate rapidly undergoes C-N reductive elimination.[4][5] This step is crucial as it reduces the palladium center from Pd(II) to the catalytically active Pd(0) state.

The products of this activation are the desired L-Pd(0) species , a methanesulfonate salt , and a neutral carbazole byproduct.[4] The L-Pd(0) complex is the active catalyst that enters the cross-coupling catalytic cycle. The replacement of the chloride anion (found in G2 precatalysts) with the more electron-withdrawing methanesulfonate anion in G3 precatalysts facilitates this activation process and enhances the catalyst's stability in solution.[2][3]

Quantitative Performance Data

While detailed kinetic data for the activation step itself is not broadly published, the efficiency of the activation is reflected in the catalyst's performance under various cross-coupling conditions. The rapid and quantitative formation of the active Pd(0) species allows for low catalyst loadings and short reaction times.[5]

| Reaction Type | Aryl Halide | Coupling Partner | Base | Catalyst Loading (mol%) | Yield (%) | Reference |

| C-O Coupling | 4-Bromoacetophenone | Trifluoroethanol | Cs₂CO₃ | 5 | 70 | [5] |

| C-N Amination | 4-Haloanisoles | Primary/Secondary Amines | Not Specified | 0.01 | Excellent | [4] |

| C-N Amination | Aryl Bromide | Aniline | NaOtBu | 1.0 | Not Specified | [1] |

Table 1: Representative performance of this compound in cross-coupling reactions, demonstrating efficient catalysis indicative of effective activation.

Experimental Protocol: In Situ Catalyst Activation for Buchwald-Hartwig Amination

The activation of this compound is typically performed in situ at the start of the cross-coupling reaction. The following is a general protocol adapted for the amination of an aryl bromide.[1]

Reagents and Materials:

-

This compound (1.0 mol%)

-

Aryl Bromide (1.0 equiv)

-

Aniline (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Inert gas (Nitrogen or Argon)

-

Standard oven-dried laboratory glassware

Procedure:

-

Inert Atmosphere Setup: In a glovebox or under a continuous stream of inert gas, add the sodium tert-butoxide to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Catalyst Addition: Add the this compound precatalyst to the reaction vessel.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the aryl bromide and then the aniline via syringe.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the required time (e.g., 12-18 hours).

-

Monitoring and Workup: Monitor the reaction progress by an appropriate method (e.g., LC-MS, GC, TLC). Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like diethyl ether, and proceed with standard aqueous workup and purification procedures.[1]

A Potential Pitfall: Carbazole Inhibition

A noteworthy aspect of the G3 activation mechanism is the formation of carbazole. In some cases, this byproduct can inhibit the catalytic cycle.[2][4] The N-H bond of carbazole can be deprotonated by the base present in the reaction mixture, forming a carbazolyl anion. This anion can then coordinate to the Pd(II) intermediate of the catalytic cycle, forming a stable, off-cycle [Pd(L)(Ar)(carbazolyl)] complex.[6] This sequesters the active catalyst, slowing or stalling the desired reaction.[6]

This issue is typically more pronounced in reactions that are sluggish or require higher temperatures. The development of fourth-generation (G4) Buchwald precatalysts, which feature a methylated amine on the biphenyl scaffold, was a direct response to this challenge, as their activation does not produce N-H carbazole.[4]

Logical Relationship: Activation and the Catalytic Cycle

The activation of the G3 precatalyst is the essential initiation step that provides the active L-Pd(0) species required for the primary catalytic cycle of the cross-coupling reaction. Once formed, L-Pd(0) engages the substrates (e.g., aryl halide and nucleophile) to forge the new chemical bond.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the tBuBrettPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

tBuBrettPhos, a member of the Buchwald family of biaryl phosphine ligands, has emerged as a powerful tool in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature imparts unique reactivity and stability to catalytic systems, enabling challenging transformations crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries. This technical guide provides a comprehensive analysis of the electronic and steric properties of tBuBrettPhos, offering a detailed resource for researchers seeking to understand and optimize its application.

Electronic Effects of tBuBrettPhos

The electronic nature of a phosphine ligand is a critical determinant of its behavior in a catalytic cycle. It influences the electron density at the metal center, thereby affecting oxidative addition, reductive elimination, and overall catalyst stability. The primary metric for quantifying the electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP).

Tolman Electronic Parameter (TEP)

The TEP is determined experimentally by measuring the symmetric C-O stretching frequency (ν(CO)) of a tricarbonylnickel(0) complex of the phosphine ligand, [LNi(CO)₃], using infrared (IR) spectroscopy. A more electron-donating ligand increases the electron density on the nickel center, leading to enhanced π-backbonding into the antibonding π* orbitals of the carbonyl ligands. This weakens the C-O bonds and results in a lower ν(CO) stretching frequency.

Steric Effects of tBuBrettPhos

The steric bulk of tBuBrettPhos is a defining feature that plays a crucial role in its catalytic efficacy. The significant steric hindrance around the phosphorus atom and the metal center can promote the formation of monoligated, highly reactive catalytic species, facilitate reductive elimination, and provide stability to the catalyst. The two most common parameters used to quantify the steric bulk of phosphine ligands are the cone angle (θ) and the percent buried volume (%Vbur).

Cone Angle

The Tolman cone angle is a measure of the steric bulk of a ligand, defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal at the cone's vertex at a defined M-P distance (typically 2.28 Å).[1] For bulky and conformationally flexible ligands like tBuBrettPhos, computational methods are often employed to determine the cone angle.

A computational study has reported the cone angle of tBuBrettPhos in its open conformation to be 250.9° . This large value places tBuBrettPhos among the most sterically demanding phosphine ligands available.

Buried Volume (%Vbur)

The percent buried volume provides a more nuanced measure of a ligand's steric profile by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This parameter can be particularly useful for irregularly shaped ligands where the cone angle might not fully capture the steric environment. While a specific %Vbur value for tBuBrettPhos is not explicitly found in the searched literature, its large cone angle suggests it would have a correspondingly high buried volume.

Data Presentation: Comparative Analysis of Phosphine Ligand Parameters

To provide context for the electronic and steric properties of tBuBrettPhos, the following tables summarize key parameters for a range of common phosphine ligands.

Table 1: Tolman Electronic Parameters (TEP) for Common Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |

| P(t-Bu)₃ | 2056.1 | [Tolman, 1977] |

| PCy₃ | 2056.4 | [Tolman, 1977] |

| P(i-Pr)₃ | 2057.3 | [Tolman, 1977] |

| PPh₃ | 2068.9 | [Tolman, 1977] |

| P(OPh)₃ | 2085.3 | [Tolman, 1977] |

| PF₃ | 2110.8 | [Tolman, 1977] |

| tBuBrettPhos (Estimated) | ~2055 - 2058 | Based on structure |

Note: The TEP for tBuBrettPhos is an estimation based on its structural similarity to other highly electron-donating phosphines.

Table 2: Steric Parameters for Common and Buchwald Phosphine Ligands

| Ligand | Cone Angle (θ) in degrees | Buried Volume (%Vbur) | Reference |

| P(t-Bu)₃ | 182 | 37.9 | [Various Sources] |

| PCy₃ | 170 | 35.0 | [Various Sources] |

| PPh₃ | 145 | 29.8 | [Various Sources] |

| JohnPhos | 228.9 | 34.3 | [Computational Study] |

| XPhos | 238.7 | 36.5 | [Computational Study] |

| tBuBrettPhos | 250.9 (open conformation) | N/A | [Computational Study] |

Note: N/A indicates that a specific value was not found in the searched literature.

Experimental and Computational Protocols

Determination of Tolman Electronic Parameter (Experimental Protocol)

The following is a general procedure for the experimental determination of the Tolman Electronic Parameter.

dot

Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

Phosphine ligand (e.g., tBuBrettPhos)

-

Inert, dry solvent (e.g., THF, Toluene, Hexane)

-

Schlenk line or glovebox for inert atmosphere operations

-

FTIR spectrometer

Procedure:

-

Synthesis of the Ni(CO)₃L Complex: In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand in a minimal amount of dry solvent.

-

Carefully add one equivalent of Ni(CO)₄ to the stirred solution at room temperature. The reaction is typically rapid.

-

The resulting solution containing the [LNi(CO)₃] complex is then used directly for IR analysis. For unstable complexes, the analysis should be performed promptly.

-

IR Spectrum Acquisition: Transfer the solution to an IR cell suitable for air-sensitive samples.

-

Record the IR spectrum, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Data Analysis: Identify the A₁ symmetric C-O stretching band, which is usually the most intense absorption in this region. The frequency of this band is the TEP.[2]

Determination of Cone Angle and Buried Volume (Computational Protocol)

Computational chemistry provides a powerful means to determine the steric parameters of ligands, especially for those that are conformationally flexible.

dot

Caption: Workflow for the computational determination of steric parameters.

Software:

-

A computational chemistry software package (e.g., Gaussian, ORCA, etc.)

-

Software for calculating steric parameters (e.g., SambVca for %Vbur, or custom scripts for cone angle).[3]

Procedure:

-

Structure Input: Obtain the 3D coordinates of the phosphine ligand coordinated to a metal center. This can be from an experimental crystal structure or by building the molecule in silico.

-

Geometry Optimization: Perform a geometry optimization of the complex using a suitable computational method, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set.

-

Cone Angle Calculation:

-

Using the optimized geometry, define the metal atom as the vertex of the cone.

-

Define the metal-phosphorus bond distance (for consistency with Tolman's method, this is often set to 2.28 Å).

-

Employ a computational algorithm to find the smallest possible cone that encloses all the atoms of the ligand. The angle of this cone is the calculated cone angle.[4]

-

-

Buried Volume Calculation:

-

Center a sphere of a defined radius (typically 3.5 Å) on the metal atom of the optimized structure.

-

Calculate the volume occupied by the van der Waals spheres of the ligand's atoms that fall within this sphere.

-

The buried volume is expressed as a percentage of the total volume of the sphere.[5]

-

Structure-Activity Relationship and Impact on Catalysis

The combination of high steric bulk and strong electron-donating ability makes tBuBrettPhos a highly effective ligand in a variety of cross-coupling reactions.

dot

Caption: Relationship between tBuBrettPhos properties and catalytic outcomes.

-

Promotion of Monoligated Species: The significant steric bulk of tBuBrettPhos disfavors the formation of bis-ligated palladium complexes, leading to a higher concentration of the more reactive monoligated L-Pd(0) species in the catalytic cycle.

-

Facilitation of Oxidative Addition: The strong electron-donating nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and thus promoting the oxidative addition of even challenging substrates like aryl chlorides.

-

Acceleration of Reductive Elimination: The steric strain imposed by the bulky ligand can be relieved in the transition state for reductive elimination, thereby accelerating this product-forming step.

-

Enhanced Catalyst Stability: The bulky framework of the ligand can protect the metal center from decomposition pathways, leading to a more stable and longer-lived catalyst.

These combined effects allow for the efficient coupling of a wide range of substrates, including sterically hindered and electronically deactivated partners, often under milder conditions and with lower catalyst loadings than less bulky or less electron-rich ligands.

Conclusion

tBuBrettPhos is a state-of-the-art ligand in palladium-catalyzed cross-coupling, and its utility stems from a synergistic combination of pronounced steric bulk and strong electron-donating character. By understanding and quantifying these properties through parameters like the cone angle and Tolman Electronic Parameter, researchers can make more informed decisions in catalyst selection and reaction optimization. This guide provides a foundational understanding of these key attributes, offering both the theoretical background and the practical considerations for employing tBuBrettPhos to its full potential in the synthesis of valuable chemical entities.

References

An In-depth Technical Guide to Third-Generation Buchwald Precatalysts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of third-generation (G3) Buchwald precatalysts, a class of highly efficient and versatile palladium catalysts for cross-coupling reactions. We will delve into their core structure, mechanism of action, and advantages, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application in research and development.

Introduction to Third-Generation Buchwald Precatalysts

Third-generation Buchwald precatalysts are air- and moisture-stable palladium(II) complexes that have revolutionized the field of cross-coupling chemistry.[1][2] Developed by the Buchwald group, these precatalysts offer significant advantages over earlier generations, including enhanced stability, broader ligand scope, and superior reactivity, which translates to lower catalyst loadings and shorter reaction times.[1][3] Their robust nature and high efficiency have made them invaluable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.

The general structure of a G3 precatalyst consists of a palladium(II) center coordinated to a biaryl phosphine ligand and a 2-aminobiphenyl fragment, with a methanesulfonate (OMs) anion.[1] The key innovation of the third generation was the replacement of the chloride anion found in second-generation precatalysts with the more electron-withdrawing and non-coordinating methanesulfonate anion.[1] This modification enhances the stability of the precatalyst in solution and allows for the use of bulkier and more electron-rich phosphine ligands, such as XPhos, RuPhos, and BrettPhos.[1][4]

Activation and Catalytic Cycle

The efficacy of G3 precatalysts lies in their ability to efficiently generate the active monoligated Pd(0) species in situ. This activation is typically achieved through a base-promoted reductive elimination.

Precatalyst Activation: The process begins with the deprotonation of the 2-aminobiphenyl amine by a base. This is followed by reductive elimination, which releases the active L-Pd(0) catalyst, a methanesulfonate salt, and carbazole as a byproduct.[1][5]

Catalytic Cycle for Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The catalytic cycle, illustrated below, involves the active L-Pd(0) species.

Catalytic Cycle for Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The catalytic cycle is similar, involving oxidative addition, transmetalation, and reductive elimination.

Quantitative Performance Data

The performance of third-generation Buchwald precatalysts is highly dependent on the specific ligand, substrates, and reaction conditions. Below are tables summarizing representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions to facilitate comparison.

Table 1: Performance in Suzuki-Miyaura Coupling

| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | - | High | [4] |

| TBuXPhos Pd G3 | Aryl Chloride | Heteroarylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | - | 79 (success rate) | [4] |

| RuPhos Pd G4 | 1,2,4-Oxadiazole derivative | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 | [4] |

| XPhos Pd G3 | 4-Chloroanisole | Polyfluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 | [6] |

Table 2: Performance in Buchwald-Hartwig Amination

| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| XPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [4] |

| G3 BrettPhos | (Het)Ar-Br | Alk-NH₂ | tBuONa | Dioxane | 100 | - | 55 (success rate) | [7] |

| G3 RuPhos | (Het)Ar-Br | (Alk)₂NH | tBuONa | Dioxane | 100 | - | 68 (success rate) | [7] |

| XantPhos Pd G3 | 4-bromobenzonitrile | Benzamide | DBU | DMF | - | - | 83 | [8] |

| BrettPhos Pd G4 | 4-Haloanisole | Primary/Secondary Amine | - | - | - | - | Excellent | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions using G3 precatalysts.

4.1. General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or its ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst Addition: Add the third-generation Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

-

Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture).

-

Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) for the specified time, monitoring by TLC or GC/LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

4.2. Detailed Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

-

Materials: XPhos Pd G3, 4-chlorotoluene (1.0 mmol, 126.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), toluene (5 mL), and water (0.5 mL).

-

Procedure: In a glovebox, a 20 mL vial is charged with XPhos Pd G3 (0.02 mmol, 16.9 mg), potassium phosphate, and phenylboronic acid. The vial is sealed with a Teflon-lined cap. Toluene and water are added, followed by 4-chlorotoluene. The reaction mixture is stirred vigorously at 100 °C for 2 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to afford 4-methyl-1,1'-biphenyl.

4.3. General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv) and the third-generation Buchwald precatalyst (e.g., RuPhos Pd G3, 1-2 mol%). Add the base (e.g., NaOtBu or K₂CO₃, 1.2-2.0 equiv).

-

Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane).

-

Amine Addition: Add the amine (1.1-1.5 equiv) to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at the desired temperature (e.g., room temperature to 100 °C) for the specified time, monitoring by TLC or GC/LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

4.4. Detailed Procedure for Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

-

Materials: RuPhos Pd G3, 4-bromotoluene (1.0 mmol, 171.0 mg), morpholine (1.2 mmol, 104.5 µL), sodium tert-butoxide (1.4 mmol, 134.5 mg), and anhydrous dioxane (2 mL).

-

Procedure: An oven-dried Schlenk tube is charged with RuPhos Pd G3 (0.01 mmol, 8.4 mg) and sodium tert-butoxide under an inert atmosphere. The tube is evacuated and backfilled with argon. Anhydrous dioxane, 4-bromotoluene, and morpholine are added sequentially via syringe. The reaction mixture is stirred and heated in an oil bath at 100 °C for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 4-(p-tolyl)morpholine.[9]

Conclusion

Third-generation Buchwald precatalysts represent a significant advancement in palladium-catalyzed cross-coupling technology. Their enhanced stability, broad applicability, and high catalytic activity make them indispensable tools for the synthesis of a wide range of organic molecules.[1][3] This guide provides the fundamental knowledge, quantitative data, and practical protocols to effectively utilize these powerful catalysts in a research and development setting. By understanding the nuances of catalyst activation, reaction mechanisms, and experimental setup, researchers can unlock the full potential of G3 precatalysts for their synthetic endeavors.

References

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. enamine.net [enamine.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. rsc.org [rsc.org]

The Core of Catalysis: An In-depth Technical Guide to tBuBrettPhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tBuBrettPhos Pd G3 catalyst (CAS Number 1536473-72-9), a third-generation Buchwald precatalyst. Renowned for its high reactivity and stability, this catalyst has become an invaluable tool in modern organic synthesis, particularly in the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds that are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document delves into the catalyst's performance across various cross-coupling reactions, offers detailed experimental protocols, and visualizes key mechanistic and procedural workflows.

Catalyst Properties and Performance

This compound is an air- and moisture-stable palladium(II) precatalyst that offers significant advantages over earlier generation catalysts, including lower catalyst loadings, shorter reaction times, and high solubility in common organic solvents.[2][3] Its robust nature simplifies handling and allows for consistent results under a variety of reaction conditions.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. This compound has demonstrated exceptional efficiency in coupling a wide range of amines and aryl halides, including challenging heteroaryl halides.[4][5]

| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Aniline | 1 | NaOtBu | Toluene | 1 | 98 | [4] |

| 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | 0.5 | K₃PO₄ | t-Amyl alcohol | 2 | 95 | [4] |

| 2-Bromopyridine | n-Hexylamine | 1 | Cs₂CO₃ | Dioxane | 3 | 92 | [5] |

| 3-Chloro-5-methylpyrazole | Piperidine | 1.5 | K₂CO₃ | Toluene/H₂O | 12 | 88 | [5] |

Suzuki-Miyaura Coupling

In the realm of C-C bond formation, this compound excels in Suzuki-Miyaura couplings, facilitating the reaction between aryl halides and boronic acids or their derivatives. It is particularly effective for challenging substrates, such as electron-rich or sterically hindered aryl chlorides.[1][6]

| Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloroanisole | Phenylboronic acid | 0.1 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 99 | [6] |

| 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 80 | 96 | [1][6] |

| 2-Chlorobenzonitrile | (4-Methoxyphenyl)boronic acid | 1 | K₂CO₃ | THF | 65 | 94 | [1][6] |

| 1-Chloro-4-nitrobenzene | Pinacol vinylboronate | 0.5 | K₃PO₄ | Toluene | 80 | 97 | [1][6] |

C-O Cross-Coupling

The synthesis of aryl ethers through C-O cross-coupling is another area where this compound shows remarkable utility. It has been successfully employed in the coupling of aryl bromides with a variety of alcohols, including fluorinated alcohols which are important motifs in medicinal chemistry.[1][7]

| Aryl Bromide | Alcohol | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | 2,2,2-Trifluoroethanol | 2 | Cs₂CO₃ | Toluene | 1 | 95 | [1][7] |

| 3-Bromobenzonitrile | Ethanol | 1.5 | K₃PO₄ | Dioxane | 5 | 91 | [1][7] |

| 1-Bromo-4-fluorobenzene | n-Propanol | 2 | Cs₂CO₃ | Toluene | 3 | 93 | [1][7] |

| 2-Bromonaphthalene | 2,2-Difluoroethanol | 2 | Cs₂CO₃ | Toluene | 2 | 89 | [1][7] |

Experimental Protocols

The following protocols provide a general framework for conducting cross-coupling reactions using this compound. Optimization of reaction parameters may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This procedure is a representative example for the cross-coupling of an aryl halide with a boronic acid.

Materials:

-

This compound (0.1 - 2 mol%)

-

Aryl halide (1.0 equiv)

-

Boronic acid or boronate ester (1.2 - 1.5 equiv)

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide, boronic acid (or ester), and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add this compound to the vessel under a positive pressure of inert gas.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle and a typical experimental workflow for reactions employing this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for a Cross-Coupling Reaction

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound has established itself as a highly efficient and versatile catalyst for a broad range of cross-coupling reactions. Its stability, reliability, and ability to facilitate challenging transformations make it an indispensable tool for chemists in both academic and industrial settings. The data and protocols presented in this guide are intended to serve as a valuable resource for the successful application of this powerful catalyst in the synthesis of complex molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to tBuBrettPhos Pd G3: Properties, Protocols, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the third-generation Buchwald precatalyst, tBuBrettPhos Pd G3. It includes detailed experimental protocols for its application in key cross-coupling reactions, quantitative data presented in structured tables, and visualizations of the catalyst's structure and reaction workflows to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

This compound, formally known as [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a highly efficient and versatile catalyst for a wide range of cross-coupling reactions.[1][2] Its robust nature and high catalytic activity stem from its unique molecular architecture.[1]

Key Features:

-

High Stability: The precatalyst is air-, moisture-, and thermally-stable, which allows for easier handling and storage under ambient conditions.[2][3]

-

Excellent Solubility: It is highly soluble in a wide range of common organic solvents.[2][3]

-

Efficiency: this compound often allows for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.[3]

-

Reliable Activation: It provides efficient and rapid generation of the active catalytic species.[3][4]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1536473-72-9 |

| Molecular Formula | C₄₄H₆₂NO₅PPdS |

| Molecular Weight | 854.43 g/mol |

| Appearance | Solid |

| Melting Point | 119-131 °C |

| Functional Group | Phosphine |

| Storage | Store in a cool, dry place. Handle and store under an inert atmosphere. |

Catalytic Applications and Reaction Scope

This compound is a versatile catalyst for various palladium-catalyzed cross-coupling reactions, facilitating the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Commonly Catalyzed Reactions:

-

Buchwald-Hartwig Amination: Formation of C-N bonds between an amine and an aryl halide or triflate.[1]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between an organoboron compound and an aryl or vinyl halide/triflate.[1]

-

C-O Coupling: Formation of C-O bonds between an alcohol or phenol and an aryl halide.

-

Heck Reaction: Coupling of an alkene with an aryl or vinyl halide.[2]

-

Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide.[2]

-

Stille Coupling: Coupling of an organotin compound with an aryl or vinyl halide.[1]

-

Negishi Coupling: Coupling of an organozinc compound with an aryl or vinyl halide.[1]

-

Hiyama Coupling: Coupling of an organosilicon compound with an aryl or vinyl halide.[2]

Detailed Experimental Protocols

The following protocols are representative examples of the application of this compound in common cross-coupling reactions. Reactions involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[5][6][7][8][9]

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

This protocol describes the C-N coupling of a primary amine with an aryl chloride.[10]

Reaction Scheme:

Aryl-Cl + R-NH₂ --(this compound, Base)--> Aryl-NH-R

Reagents and Conditions:

| Reagent/Parameter | Quantity/Value |

| Aryl Chloride | 1.0 mmol |

| Primary Amine | 1.2 mmol |

| This compound | 0.05 mol% |

| Base (e.g., NaOtBu) | 1.2 mmol |

| Solvent (e.g., Toluene) | 2 mL |

| Temperature | 100 °C |

| Reaction Time | 1 h |

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and the base (1.2 mmol).

-

In a glovebox, add this compound (0.05 mol%).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent (2 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 1 hour, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[11][12][13]

Suzuki-Miyaura Coupling: Synthesis of Biaryls

This protocol outlines the C-C coupling of an aryl bromide with a heteroaryl boronic acid.[14]

Reaction Scheme:

Aryl-Br + Heteroaryl-B(OH)₂ --(this compound, Base)--> Aryl-Heteroaryl

Reagents and Conditions:

| Reagent/Parameter | Quantity/Value |

| Aryl Bromide | 1.0 mmol |

| Heteroaryl Boronic Acid | 1.5 mmol |

| This compound | 1.0 - 1.5 mol% |

| Base (e.g., K₃PO₄) | 3.0 mmol |

| Solvent (e.g., Toluene) | 4 mL |

| Temperature | 60 °C |

| Reaction Time | 15-20 h |

Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), the heteroaryl boronic acid (1.5 mmol), and the base (3.0 mmol).

-

Add this compound (1.0 - 1.5 mol%) under a counterflow of inert gas.

-

Evacuate and backfill the tube with inert gas three times.

-

Add the degassed solvent (4 mL) via syringe.

-

Heat the reaction mixture to 60 °C and stir for 15-20 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the residue by flash column chromatography.[11][12][13]

C-O Coupling: Synthesis of Aryl Ethers

This protocol describes the formation of a C-O bond between a fluorinated alcohol and a heteroaryl bromide.[11][15]

Reaction Scheme:

Heteroaryl-Br + F-Alkyl-OH --(this compound, Base)--> Heteroaryl-O-Alkyl-F

Reagents and Conditions:

| Reagent/Parameter | Quantity/Value |

| Heteroaryl Bromide | 1.0 equiv |

| Fluorinated Alcohol | 2.0 equiv |

| This compound | 2 mol% |

| Base (e.g., Cs₂CO₃) | 3.0 equiv |

| Solvent (e.g., Toluene) | 0.1 M |

| Temperature | 100 °C |

| Reaction Time | 0.5 - 2 h |

Procedure:

-

To a reaction vial, add the heteroaryl bromide (1.0 equiv), fluorinated alcohol (2.0 equiv), Cs₂CO₃ (3.0 equiv), and this compound (2 mol%).

-

Add toluene to achieve a 0.1 M concentration.

-

Seal the vial and heat the mixture to 100 °C for 0.5 to 2 hours.

-

Monitor the reaction by an appropriate method (e.g., ¹⁹F qNMR).

-

Upon completion, cool the reaction and proceed with a standard aqueous workup and extraction.

Visualizing the Catalytic Process

The following diagrams illustrate the structure of the this compound precatalyst and a typical workflow for a cross-coupling reaction.

Caption: Structure of this compound Precatalyst.

Caption: General Experimental Workflow for Cross-Coupling.

The activation of the G3 precatalyst is a crucial step that initiates the catalytic cycle. Under basic conditions, the precatalyst undergoes reductive elimination to generate the active Pd(0) species.[4]

Caption: Activation of G3 Precatalyst and Catalytic Cycle.

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[1] In general, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. For reactions requiring an inert atmosphere, proper training in the use of Schlenk lines or gloveboxes is essential.[5][6][7][8][9]

Conclusion

This compound is a state-of-the-art palladium precatalyst that offers significant advantages in terms of stability, activity, and broad applicability in cross-coupling reactions. Its use can lead to more efficient and milder reaction conditions, making it a valuable tool for chemists in both academic and industrial research. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful catalyst in a variety of synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 1536473-72-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 1536473-72-9 [smolecule.com]

- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 6. pineresearch.com [pineresearch.com]

- 7. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. researchgate.net [researchgate.net]

The In-Depth Mechanism of Pd(0) Generation from G3 Precatalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Third-generation (G3) Buchwald precatalysts have emerged as indispensable tools in modern organic synthesis, offering enhanced stability, activity, and substrate scope for a wide array of cross-coupling reactions. Their robust nature and predictable generation of the active monoligated Pd(0) species under mild conditions have made them a preferred choice in both academic and industrial settings, particularly in the development of pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core mechanism by which these advanced precatalysts generate the catalytically active Pd(0) species, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

The key innovation in G3 precatalysts was the replacement of the chloride ligand found in second-generation (G2) systems with a more electron-withdrawing and non-coordinating methanesulfonate (mesylate, OMs) anion.[1] This modification confers several advantages, including enhanced stability in solution and the ability to accommodate a wider scope of bulky and electron-rich phosphine ligands.[1][2]

The Core Activation Mechanism: A Two-Step Process

The generation of the active monoligated Pd(0) catalyst from a G3 precatalyst is a rapid, base-mediated process that occurs in situ. The generally accepted mechanism proceeds through two key steps:

-

Base-Mediated Deprotonation: The activation is initiated by a base (e.g., alkoxides, phosphates, or carbonates) present in the reaction mixture. The base abstracts a proton from the nitrogen atom of the 2-aminobiphenyl scaffold of the precatalyst.[1] This deprotonation is a crucial step, leading to the formation of a palladium-amido intermediate. The acidity of this N-H bond is a key factor in the ease of activation.

-

Reductive Elimination: Following deprotonation, the resulting palladium-amido intermediate undergoes a rapid intramolecular reductive elimination.[2][3] This concerted step involves the formation of a new C-N bond to generate carbazole as a byproduct and, critically, the reduction of the Pd(II) center to the catalytically active, monoligated Pd(0) species, L-Pd(0).[1] This highly reactive 12-electron species is then able to enter the catalytic cross-coupling cycle.

The overall transformation can be summarized as follows:

(L)Pd(II)(2-aminobiphenyl)(OMs) + Base → L-Pd(0) + Carbazole + [Base-H]⁺[OMs]⁻

Visualizing the Activation Pathway

The logical progression of the G3 precatalyst activation can be represented with the following diagram:

Quantitative Analysis of Precatalyst Performance

While detailed kinetic studies providing specific rate constants and activation energies for a wide range of G3 precatalysts are not extensively compiled in single sources, comparative studies offer valuable insights into their relative performance. The following table summarizes representative data from a comparative study of RuPhos-ligated G3, G4, and G5 precatalysts in the N-arylation of morpholine with 1-chloro-4-fluorobenzene.

| Precatalyst | Ligand | Generation | Conversion of 1-chloro-4-fluorobenzene (%) | Yield of C-N Coupling Product (%) | Observations |

| (RuPhos)Pd G3 | RuPhos | G3 | ~3 | ~3 | Almost inactive under the tested conditions.[4] |

| (RuPhos)Pd G4 | RuPhos | G4 | 81 | 55 | Most active in the series; catalyst deactivation observed.[4] |

| (RuPhos)Pd G5 | RuPhos | G5 | 40 | 27 | Less active than G4; catalyst deactivation observed.[4] |

This data highlights that while G3 precatalysts are generally very effective, the specific generation and reaction conditions play a crucial role in determining the outcome. In this particular case, the G4 precatalyst demonstrated superior activity. The lower activity of the G3 precatalyst in this instance could be attributed to the potential inhibitory effect of the carbazole byproduct, an issue addressed by the design of G4 precatalysts which generate N-methylcarbazole instead.[2]

Experimental Protocols

General Procedure for Cross-Coupling Reactions Using G3 Precatalysts

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimal conditions (catalyst loading, base, solvent, temperature) should be determined for each specific substrate combination.

Suzuki-Miyaura Coupling:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its ester derivative (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the G3 precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.) and the G3 precatalyst (e.g., RuPhos Pd G3, 1–2 mol%).

-

Add the base (e.g., NaOtBu or K₂CO₃, 1.2–2.0 equiv.).

-

Seal the vessel, and evacuate and backfill with an inert gas three times.

-

Add a degassed solvent (e.g., toluene or dioxane).

-

Add the amine (1.1–1.5 equiv.) to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to 110 °C) and monitor for completion.

-

Workup and purification are performed similarly to the Suzuki-Miyaura coupling.

In Situ Monitoring of G3 Precatalyst Activation by ³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for monitoring the activation of G3 precatalysts and the subsequent catalytic cycle, as the phosphorus environment of the ligand changes significantly at different stages.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: In a glovebox, an NMR tube is charged with the G3 precatalyst (e.g., 5-10 mg) and the desired reaction substrates (aryl halide and coupling partner, if applicable) dissolved in a deuterated, anhydrous solvent (e.g., THF-d₈, toluene-d₈). The tube is sealed with a septum.

-

Initial Spectrum: The NMR tube is placed in the NMR spectrometer, and the instrument is tuned and shimmed. An initial ³¹P NMR spectrum is acquired before the addition of the base to obtain a reference signal for the intact precatalyst.

-

Initiation of Activation: A solution of the base in the same deuterated solvent is injected into the NMR tube via a syringe through the septum. The time of injection is noted as t=0.

-

Time-Resolved Data Acquisition: A series of ³¹P NMR spectra are acquired at regular intervals to monitor the disappearance of the precatalyst signal and the appearance of new signals corresponding to the active Pd(0) species and any subsequent intermediates in the catalytic cycle.

-

Data Analysis: The integrals of the relevant phosphorus signals are plotted against time to obtain kinetic profiles for the activation process and the catalytic reaction.

Conclusion

The generation of the active Pd(0) catalyst from G3 precatalysts is a well-defined and efficient process, central to their widespread success in cross-coupling chemistry. The base-mediated deprotonation of the 2-aminobiphenyl scaffold, followed by a rapid reductive elimination, provides a reliable route to the active monoligated Pd(0) species. Understanding this mechanism, supported by comparative data and detailed experimental protocols, empowers researchers to optimize reaction conditions, troubleshoot challenging transformations, and rationally select the most appropriate precatalyst for their synthetic needs. The continued investigation into the subtle mechanistic details and kinetics of these systems will undoubtedly lead to the development of even more advanced and efficient catalytic technologies in the future.

References

The Pivotal Role of Methanesulfonate in tBuBrettPhos Pd G3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The third-generation (G3) Buchwald precatalyst, tBuBrettPhos Pd G3, has emerged as a cornerstone in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its enhanced stability, broad substrate scope, and high catalytic activity are largely attributed to a key structural modification: the replacement of a chloride anion with a methanesulfonate (OMs) group. This in-depth technical guide elucidates the critical role of the methanesulfonate anion in the performance of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Methanesulfonate Advantage: Enhancing Stability and Versatility

The evolution from second-generation (G2) to G3 Buchwald precatalysts was marked by the strategic substitution of the chloride ligand with the more electron-withdrawing and non-coordinating methanesulfonate anion.[1][2] This seemingly subtle change confers several significant advantages to the this compound precatalyst:

-

Enhanced Stability: The methanesulfonate group contributes to the exceptional air, moisture, and thermal stability of G3 precatalysts.[1] This robustness simplifies handling and allows for more consistent and reproducible results, a critical factor in both academic research and industrial drug development. The enhanced stability also translates to a longer shelf life and greater tolerance to various reaction conditions.

-

Increased Solubility: this compound exhibits high solubility in a wide range of common organic solvents, a feature that enhances its versatility in various cross-coupling reactions.[2]

-

Accommodation of Bulky Ligands: The non-coordinating nature of the methanesulfonate anion is crucial for accommodating sterically demanding ligands like tBuBrettPhos. This allows for the formation of the active monoligated Pd(0) species, which is essential for efficient catalysis, particularly with challenging substrates.[1]

Unlocking Catalytic Activity: The Role of Methanesulfonate in Precatalyst Activation

The this compound complex is a precatalyst, meaning it must be activated in situ to generate the catalytically active Pd(0) species. The methanesulfonate anion plays a direct and crucial role in this activation process. The activation is typically initiated by a base, which facilitates the deprotonation of the aminobiphenyl moiety. This step leads to the formation of a Pd-amido complex, which then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole.[1]

The electron-withdrawing nature of the methanesulfonate group is thought to facilitate this reductive elimination step, leading to the efficient and often quantitative generation of the active catalyst under mild conditions.[1] This rapid and clean activation is a key advantage of the G3 precatalysts, allowing for lower catalyst loadings and shorter reaction times.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The superior performance of this compound, underpinned by the properties of the methanesulfonate ligand, is evident in its application in a wide array of cross-coupling reactions. Below, we present a comparative summary of its performance in two of the most significant C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of catalyst can significantly impact the reaction's efficiency.

| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| This compound | Aryl Mesylate | Aniline | NaOtBu | Dioxane | 100 | 3 | 98 | 2 |

| tBuXPhos Pd G3 | 4-chloro-7-azaindole | Zn(CN)₂ | dppf | DMA | - | - | - | - |

| BrettPhos Pd G4 | 4-Haloanisole | Primary/Secondary Amine | - | - | - | - | Excellent | - |

Note: The data presented is compiled from various sources and is intended to be illustrative. Direct head-to-head comparisons under identical conditions are limited in the literature.

One study highlighted that in a model Buchwald-Hartwig amination in water, 10 mol% of tBuBrettPhos-Pd-G3 led to nearly complete conversion, whereas 5 mol% of the more economical tBuXPhos-Pd-G3 achieved approximately 80% conversion.[3][4] This suggests that for challenging transformations, the specific combination of the bulky tBuBrettPhos ligand and the G3 scaffold with the methanesulfonate anion can be highly effective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. G3 precatalysts have demonstrated high efficacy in this reaction, particularly with challenging substrates such as unstable boronic acids.[1]

| Catalyst | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 95 |

| This compound | Aryl Bromide | Fluorinated Alcohol | Cs₂CO₃ | Toluene | 100 | 1 | 70 |

| RuPhos Pd G4 | 1,2,4-Oxadiazole derivative | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 |

Note: The data presented is compiled from various sources and is intended to be illustrative. The examples utilize different ligands and are from different studies, highlighting the importance of optimizing conditions for specific reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling that can be adapted for use with this compound.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Catalyst Addition: Add the this compound precatalyst (0.5 - 2 mol%).

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: Add the this compound precatalyst (1 - 2 mol%).

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water and a suitable organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Core Mechanisms

To further illustrate the key processes involved, the following diagrams, generated using Graphviz (DOT language), depict the activation of the this compound precatalyst and the general catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The methanesulfonate anion is a pivotal component of the this compound precatalyst, imparting enhanced stability, solubility, and the ability to accommodate bulky, electron-rich ligands. Its role in facilitating the efficient generation of the active Pd(0) catalyst under mild conditions is a key factor in the broad utility and high performance of this third-generation Buchwald precatalyst. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the function of the methanesulfonate group is essential for optimizing reaction conditions and harnessing the full potential of this powerful catalytic system.

References

tBuBrettPhos Pd G3 Precatalyst: A Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

The tBuBrettPhos Pd G3 precatalyst, a third-generation Buchwald palladacycle, has emerged as a cornerstone in modern synthetic chemistry, particularly in the realm of cross-coupling reactions. Its widespread adoption is attributed to its remarkable stability, high reactivity, and broad applicability in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and other vital chemical bonds.[1][2][3][4][5][6][7][8] This guide provides an in-depth analysis of the stability and handling of the this compound precatalyst, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Core Attributes and Stability Profile

The this compound precatalyst is distinguished by its exceptional stability under various conditions, a feature that simplifies its storage and handling compared to earlier generations of palladium precatalysts.[9]

Qualitative Stability Summary:

-

Air and Moisture Stability: The precatalyst is repeatedly described as being air- and moisture-stable, which allows for easier handling in a standard laboratory setting without the need for rigorously inert atmosphere techniques for brief periods.[1][2][3][4][5][6][7][8]

-

Thermal Stability: It is also characterized as thermally-stable, contributing to its robustness in reactions that may require elevated temperatures.[1][2][3][4][5][6][7][8] Its melting point is reported to be in the range of 119-131 °C.

-

Solution Stability: Compared to first and second-generation Buchwald precatalysts, the G3 variant exhibits enhanced stability in solution, a critical factor for reaction consistency and reproducibility.[9]

Physicochemical Properties

A summary of the key physicochemical properties of the this compound precatalyst is provided in the table below.

| Property | Value |

| Chemical Name | [(2-di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate |

| CAS Number | 1536473-72-9 |

| Molecular Formula | C₄₄H₆₂NO₅PPdS |

| Molecular Weight | 854.43 g/mol |

| Appearance | Solid |

| Melting Point | 119-131 °C |

| Solubility | Highly soluble in a wide range of common organic solvents.[1][2][3][4][5][6][7][8] |

| Storage Conditions | Store in a cool, dry place, under an inert atmosphere (e.g., nitrogen) for long-term storage.[10] |

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity and reactivity of the this compound precatalyst.

-

General Handling: While noted for its air and moisture stability, it is best practice to handle the solid precatalyst in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Long-Term Storage: For long-term storage, the precatalyst should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, and stored in a cool, dry environment.[10]

-

Solution Handling: Solutions of the precatalyst, while more stable than earlier generation catalysts, should be prepared fresh when possible. If storage of a stock solution is necessary, it should be kept under an inert atmosphere and protected from light.

Experimental Protocols

The stability and efficacy of the this compound precatalyst are best demonstrated through its successful application in various cross-coupling reactions. Below are representative experimental protocols.

General Protocol for a Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of an aryl halide with an amine using this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

This compound (0.01-0.05 mmol, 1-5 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4 mmol)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane) (5 mL)

-

Reaction vessel (e.g., Schlenk tube or vial)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To the reaction vessel, add the aryl halide, amine, base, and this compound precatalyst.

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C cross-coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Aryl boronic acid (1.2 mmol)

-

This compound (0.01-0.05 mmol, 1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, CsF) (2.0 mmol)

-

Anhydrous, degassed solvent system (e.g., toluene/water, dioxane/water) (5 mL)

-

Reaction vessel

-

Inert atmosphere

Procedure:

-

In the reaction vessel, combine the aryl halide, aryl boronic acid, base, and this compound precatalyst.

-

Purge the vessel with an inert atmosphere.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to the desired temperature (typically 60-110 °C) and monitor its progress.

-

After completion, cool the reaction to ambient temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over an anhydrous salt, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography.

Visualizing Catalyst Activation and Logical Workflow

The following diagrams illustrate the activation pathway of the this compound precatalyst and a general experimental workflow for its use.

Caption: Activation of the G3 precatalyst to the active Pd(0) species.

Caption: A typical workflow for a cross-coupling reaction.

Conclusion

The this compound precatalyst stands out as a robust and versatile tool in the synthetic chemist's arsenal. Its inherent stability to air, moisture, and heat simplifies handling and storage, while its high reactivity allows for efficient and clean cross-coupling reactions under relatively mild conditions. By adhering to the recommended handling and storage procedures and utilizing optimized experimental protocols, researchers can fully leverage the capabilities of this powerful precatalyst to advance their synthetic endeavors in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]